Pentanediamide
Overview
Description
Pentanediamide, also known as 1,5-Pentanediaminium, is a chemical compound with the molecular formula C5H16N2 . It is also referred to as 1,5-Diaminopentane and Cadaverine .
Synthesis Analysis
The synthesis of N,N,N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA) and its analogous compounds consists of four steps: diethylene glycol is oxidized to prepare diglycolic acid; diglycolic acid is converted into diglycolic anhydride by dehydration; diglycolic anhydride reacts with diamine to give mono-substituted .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula C5H16N2. The average mass is 104.193 Da and the monoisotopic mass is 104.130249 Da . The molecular weight of 1,5-Pentanediamine is 102.1781 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by its molecular structure. The molecular weight of 1,5-Pentanediamine is 102.1781 . The average mass of this compound is 104.193 Da and the monoisotopic mass is 104.130249 Da .Scientific Research Applications
Scientific Research Applications of Pentanediamide
Biological Production and Industrial Applications
- 1,5-pentanediamine, a form of this compound, is significantly valued in industry for its desirable properties. It's extensively used as a vital component in emerging polymer businesses. Advances in biological production of 1,5-pentanediamine using Corynebacterium glutamicum, a method competing with traditional chemical synthesis, have been noted. This method involves recombinant strains capable of producing 1,5-pentanediamine in significant quantities, demonstrating the potential of biotechnological methods in industrial chemical production (Zhang Jian-zhong, 2010).
Separation and Purification Techniques
- The study of 1,5-pentanediamine hydrochloride (PDAH) recovery from fermentation broth of 1,5-pentanediamine (PDA) using cation exchange resin and crystallization has been documented. PDAH is a crucial raw material for bio-based pentamethylene diisocyanate (PDI), which shows excellent properties in adhesives and thermosetting polyurethane applications. The research contributes to the industrial scale-up of PDAH separation, crucial for the production of PDI (Hui Li et al., 2023).
Combustion and Emission Characteristics in Engines
- Studies have examined the combustion and emission characteristics of diesel engines using fuel blends containing pentanol, highlighting its potential as a biofuel. The addition of pentanol to diesel and biodiesel fuels in various ratios has been found to improve combustion and reduce emissions in diesel engines, indicating pentanol's viability as an environmentally friendly alternative fuel (Li Li et al., 2015).
Medical and Pharmaceutical Applications
- This compound derivatives have shown promise in medical applications. For instance, novel bisbenzamidines linked by a this compound chain demonstrated potent in vitro activity against Pneumocystis carinii, a cause of pneumonia, and were more effective and less toxic than existing treatments. This indicates the potential of this compound derivatives as drug candidates (J. Vanden Eynde et al., 2004).
Biosynthesis and Metabolic Engineering
- Advances in metabolic engineering have enabled the development of microbial strains for the production of pentanol isomers, a class of chemicals with potential application as biofuels. These isomers, found as by-products of microbial fermentations, have seen increased production efficiency through engineered microorganisms, opening avenues for biofuel applications (A. Cann & J. Liao, 2009).
Energy and Environmental Research
- Pentanol's role in enhancing the performance of diesel engines and reducing environmental impact has been studied. When blended with gasoline, pentanol can improve engine performance and reduce emissions, making it a promising alternative fuel source (H. Yaman & M. Yeşilyurt, 2021).
Mechanism of Action
Target of Action
Pentanediamide, also known as Glutaramide, is a complex compound with various potential targets. It has been suggested that it may interact with certain proteins or enzymes in the body, affecting their function .
Mode of Action
It is thought that the compound interferes with nuclear metabolism, resulting in the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This interference could lead to changes in cellular functions and processes .
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential interaction with different proteins and enzymes
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
It has been suggested that the compound’s interaction with its targets could lead to changes in cellular functions and processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYSVYHULFYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282184 | |
Record name | Pentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3424-60-0 | |
Record name | Pentanediamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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